N-((1-Cyclopropyl-1H-tetrazol-5-yl)methyl)thietan-3-amine
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Overview
Description
N-((1-Cyclopropyl-1H-tetrazol-5-yl)methyl)thietan-3-amine is a compound that features a tetrazole ring and a thietane ring. The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, while the thietane ring is a four-membered sulfur-containing ring that can impart unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Cyclopropyl-1H-tetrazol-5-yl)methyl)thietan-3-amine typically involves the formation of the tetrazole ring followed by the introduction of the thietane ring. One common method for synthesizing tetrazoles is the Click reaction between an azide and a nitrile. For instance, the reaction of a cyanomethyl compound with sodium azide can yield the tetrazole ring. The thietane ring can be introduced through a cyclization reaction involving a suitable sulfur-containing precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-Cyclopropyl-1H-tetrazol-5-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under certain conditions to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
N-((1-Cyclopropyl-1H-tetrazol-5-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The tetrazole ring is a known bioisostere for carboxylic acids, making this compound a potential candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((1-Cyclopropyl-1H-tetrazol-5-yl)methyl)thietan-3-amine depends on its application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group in biological systems, potentially interacting with enzymes and receptors. The thietane ring can provide additional binding interactions or stability to the compound. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: This compound also features a cyclopropyl-tetrazole moiety but lacks the thietane ring.
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: These compounds contain a tetrazole ring but have different substituents and lack the thietane ring.
Uniqueness
N-((1-Cyclopropyl-1H-tetrazol-5-yl)methyl)thietan-3-amine is unique due to the combination of the tetrazole and thietane rings. This combination can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13N5S |
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Molecular Weight |
211.29 g/mol |
IUPAC Name |
N-[(1-cyclopropyltetrazol-5-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H13N5S/c1-2-7(1)13-8(10-11-12-13)3-9-6-4-14-5-6/h6-7,9H,1-5H2 |
InChI Key |
GHFKJSYEHQDVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=N2)CNC3CSC3 |
Origin of Product |
United States |
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